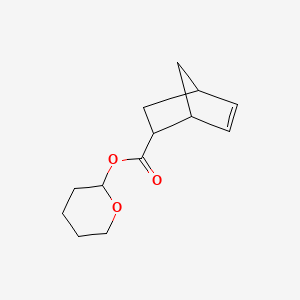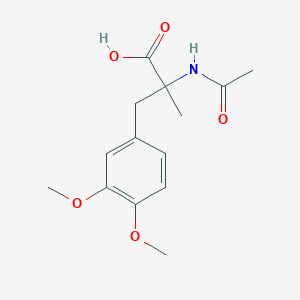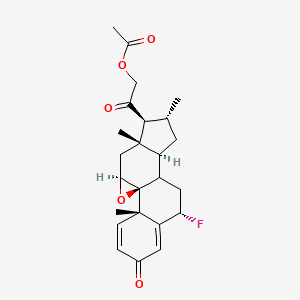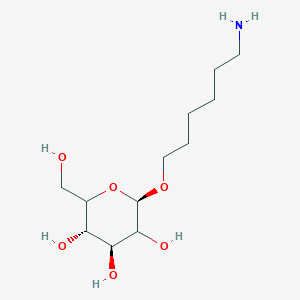
Tezosentan-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tezosentan-d4 is a deuterated form of tezosentan, a dual endothelin receptor antagonist. Tezosentan was originally developed as a vasodilator to treat pulmonary arterial hypertension by inhibiting endothelin receptors, which are overexpressed in many types of cancer cells . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the compound due to its stability and resistance to metabolic degradation.
Wissenschaftliche Forschungsanwendungen
Tezosentan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and pharmacodynamics of tezosentan.
Biology: Employed in biological studies to investigate the effects of endothelin receptor antagonism on cellular processes such as proliferation, survival, and neovascularization.
Wirkmechanismus
Target of Action
Tezosentan-d4 primarily targets the endothelin (ET) receptors, which are overexpressed in many types of cells . It has affinity for both ET A and ET B receptors . These receptors are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .
Mode of Action
This compound acts by inhibiting the ET receptors . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow . By blocking the effects of ET1, this compound can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the ET receptors. By targeting these receptors, this compound influences cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .
Pharmacokinetics
This compound follows a two-compartmental pharmacokinetics with a pronounced first disposition phase (half-life 6 min) and a terminal elimination half-life of approximately 3 h . The plasma clearance of this compound is about 10.2 l/h . There is a strong correlation between the plasma clearance of indocyanine green (ICG) and that of this compound .
Result of Action
This compound has been found to have anticancer properties due to its ability to target the ET receptors . It can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Biochemische Analyse
Biochemical Properties
Tezosentan-d4 plays a significant role in biochemical reactions by inhibiting endothelin receptors, specifically endothelin receptor A and endothelin receptor B. These receptors are involved in vasoconstriction and cell proliferation. By blocking these receptors, this compound helps in vasodilation and reduces vascular resistance. The compound interacts with endothelin-1, a potent vasoconstrictor, and prevents it from binding to its receptors, thereby mitigating its effects .
Cellular Effects
This compound has been found to influence various cellular processes. It affects cell signaling pathways by inhibiting the endothelin receptors, which are involved in promoting cellular proliferation, survival, and neovascularization. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types. Additionally, this compound has been shown to impact gene expression related to cell survival and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to endothelin receptor A and endothelin receptor B, preventing endothelin-1 from exerting its effects. This binding leads to vasodilation and reduced vascular resistance. This compound also influences enzyme activity by inhibiting protein kinase C-α, which is involved in various cellular processes, including cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a rapid initial distribution phase followed by a slower elimination phase. This biphasic pattern is likely due to its distribution from tissues. Over time, this compound has been shown to maintain its stability and continue exerting its effects on cellular function, including reducing vascular resistance and improving tissue oxygenation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces pulmonary artery pressure and improves survival rates in models of acute pulmonary arterial hypertension. At higher doses, this compound can induce adverse effects on other organs, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is primarily metabolized by the liver via the cytochrome P450 3A4 enzyme system. The predominant elimination mechanism is biliary excretion of the unchanged compound. The metabolic pathways involve interactions with various enzymes and cofactors, which facilitate its breakdown and clearance from the body .
Transport and Distribution
This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg. The compound follows a two-compartment pharmacokinetic model, with a pronounced initial distribution phase and a slower elimination phase. This distribution pattern is influenced by its binding to endothelin receptors and subsequent transport within cells and tissues .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific cellular compartments where endothelin receptors are expressed. The compound’s activity is influenced by its localization, as it needs to be in proximity to endothelin receptors to exert its effects. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in inhibiting endothelin receptor-mediated processes.
Vorbereitungsmethoden
The synthesis of Tezosentan-d4 involves the incorporation of deuterium atoms into the molecular structure of tezosentan. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Tezosentan-d4, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Tezosentan-d4 is part of a class of compounds known as endothelin receptor antagonists (ERAs). Similar compounds include:
Bosentan: Another dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Macitentan: A more selective ERA with improved efficacy and safety profile.
Clazosentan: Primarily used in the treatment of cerebral vasospasm following subarachnoid hemorrhage.
Ambrisentan: A selective ETA receptor antagonist used to treat pulmonary arterial hypertension.
This compound is unique due to its deuterated form, which provides increased stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.
Eigenschaften
CAS-Nummer |
1794707-10-0 |
|---|---|
Molekularformel |
C₂₇H₂₃D₄N₉O₆S |
Molekulargewicht |
609.65 |
Synonyme |
N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)



